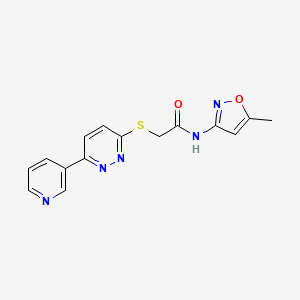

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

説明

This compound features a unique heterocyclic framework combining a 5-methylisoxazole moiety, a pyridazine ring substituted at position 6 with a pyridin-3-yl group, and a thioether-linked acetamide side chain. Its structural analogs, discussed below, provide insights into how substituents influence physicochemical and biological behaviors.

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-10-7-13(20-22-10)17-14(21)9-23-15-5-4-12(18-19-15)11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCYSVWAHUGYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.36 g/mol. The compound features a thioacetamide moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂S |

| Molecular Weight | 327.36 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating specific pathways related to necroptosis and apoptosis.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range.

In Vivo Studies

Animal model studies are essential for evaluating the pharmacokinetics and therapeutic potential of the compound. Early results indicate that the compound can effectively reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Case Studies

- Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inhibiting tumor growth in mouse models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Inflammatory Response Modulation : Another investigation focused on its anti-inflammatory properties, where it was found to downregulate pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isoxazole and pyridazine rings can significantly influence its potency and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on Isoxazole | Increased cytotoxicity against cancer cells |

| Variations in Pyridazine Structure | Enhanced binding affinity to target proteins |

類似化合物との比較

Structural Analogues from Acetamide Derivatives

The evidence highlights several acetamide-based compounds with variations in aromatic and heterocyclic substituents. Key examples include:

Table 1: Comparison of Acetamide Derivatives with Aromatic/Heterocyclic Substitutions

Key Observations :

- Substituent Effects :

- Piperazine Modifications : Compounds like 5k and 5m demonstrate that replacing methoxybenzyl (5k ) with fluorobenzyl (5m ) reduces melting points (92–94°C → 80–82°C) and molecular weights (539.22 → 527.20), likely due to decreased polarity .

- Halogenation : Chlorine substitution (e.g., 5l , 5f , 5g ) correlates with higher melting points (>200°C in 5f and 5g ), suggesting enhanced crystallinity from halogen-mediated intermolecular interactions .

- Mass Spectrometry : All analogs show precise mass spec data, confirming synthetic accuracy .

Comparison with Isoxazole-Containing Acetamides

and include compounds with isoxazole and pyridine motifs:

Table 2: Isoxazole-Based Acetamide Derivatives

Key Observations :

- Structural Divergence: The target compound’s pyridazine-thioacetamide scaffold differs from ’s pyrimidine analog and ’s indolinone derivatives.

- Biological Relevance : ’s compounds exhibit quantified binding affinities (e.g., 5.797), but the target compound’s activity remains uncharacterized in the provided data .

Limitations and Gaps in Data

- Target Compound: No synthetic yield, melting point, or spectral data are available for direct comparison.

- Biological Studies : While analogs in and emphasize structural characterization, biological data (e.g., kinase inhibition, toxicity) are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。